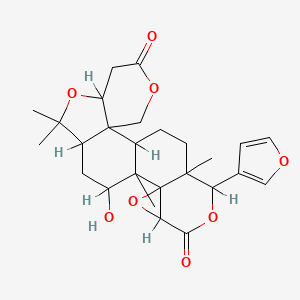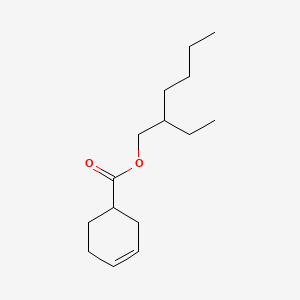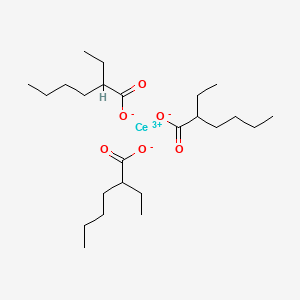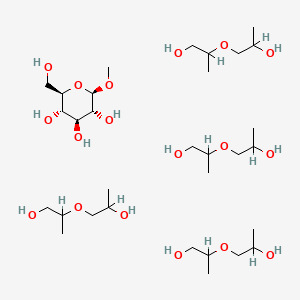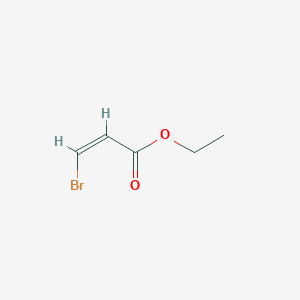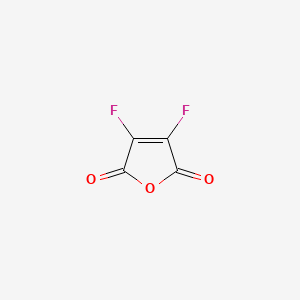
Difluoromaleic anhydride
説明
Difluoromaleic anhydride is a useful research compound. Its molecular formula is C4F2O3 and its molecular weight is 134.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Difluoromaleic anhydride, also known as 3,4-difluorofuran-2,5-dione, is a chemical compound that primarily targets carboxylic acid derivatives . These derivatives are a group of functional groups whose chemistry is closely related . The main difference is the presence of an electronegative substituent that can act as a leaving group during nucleophile substitution reactions .
Mode of Action
The interaction of this compound with its targets involves a nucleophilic attack on the carbonyl . This is followed by the removal of the leaving group . The relative reactivity of carboxylic acid derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl . The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .
Biochemical Pathways
this compound affects the biochemical pathways involved in the synthesis of carboxylic acid derivatives . The compound’s action can lead to the formation of carboxylic acids, esters, and amides . These changes can have downstream effects on various biochemical processes, including the metabolism of certain compounds .
Pharmacokinetics
Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, it can lead to the formation of carboxylic acids, esters, and amides . These changes can affect various cellular processes, including metabolic pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been used to provide improved moisture-resistant polymers, indicating its stability in humid conditions . .
生化学分析
Biochemical Properties
Difluoromaleic anhydride plays a crucial role in biochemical reactions due to its reactive anhydride group. It interacts with various enzymes, proteins, and other biomolecules, forming covalent bonds that can modify their structure and function. For instance, this compound can react with nucleophiles such as amines and alcohols, leading to the formation of stable adducts. This reactivity makes it a valuable tool in studying enzyme mechanisms and protein modifications. Enzymes such as esterases and amidases can catalyze the hydrolysis of this compound, converting it into difluoromaleic acid, which can further participate in biochemical pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to altered gene expression and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, which are essential for signal transduction, thereby affecting downstream signaling events. Additionally, this compound can induce oxidative stress in cells, leading to changes in cellular redox status and activation of stress response pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can form covalent bonds with nucleophilic residues in proteins, such as lysine and cysteine, leading to changes in protein structure and function. This modification can result in enzyme inhibition or activation, depending on the specific protein and the site of modification. This compound can also interact with DNA, leading to changes in gene expression by modifying transcription factors or other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can hydrolyze in the presence of water, forming difluoromaleic acid. This hydrolysis can affect its reactivity and the duration of its effects on cellular functions. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biological effects .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can induce mild biochemical changes without significant toxicity. At higher doses, this compound can cause adverse effects, including oxidative stress, inflammation, and tissue damage. Studies in animal models have shown that there is a threshold dose above which the toxic effects become pronounced, highlighting the importance of dose optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its conversion to difluoromaleic acid. This conversion is catalyzed by enzymes such as esterases and amidases. Difluoromaleic acid can further participate in metabolic reactions, including conjugation with glutathione and other cellular metabolites. These reactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence its biological activity and the duration of its effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its subcellular localization is influenced by its chemical properties and interactions with cellular proteins. For example, this compound can be targeted to the nucleus through interactions with nuclear transport proteins, where it can modify nuclear proteins and affect gene expression. Similarly, its presence in mitochondria can influence mitochondrial function and cellular energy metabolism .
特性
IUPAC Name |
3,4-difluorofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F2O3/c5-1-2(6)4(8)9-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTLWXJLPNCYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)OC1=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985509 | |
| Record name | 3,4-Difluorofuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669-78-3 | |
| Record name | 2,5-Furandione, difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Difluorofuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
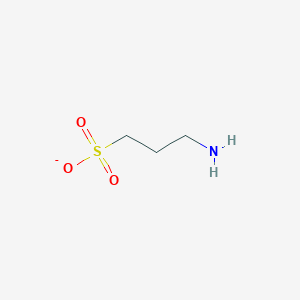
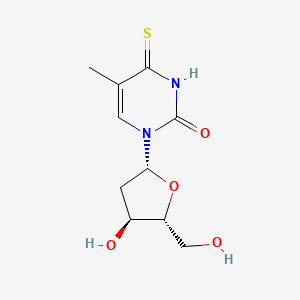
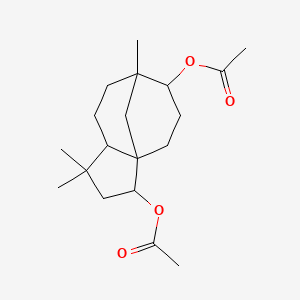
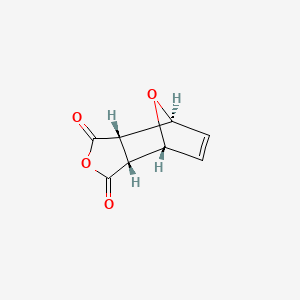
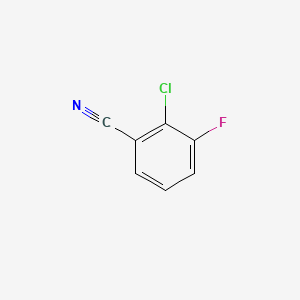
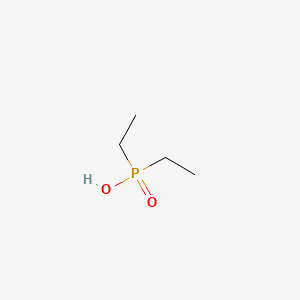
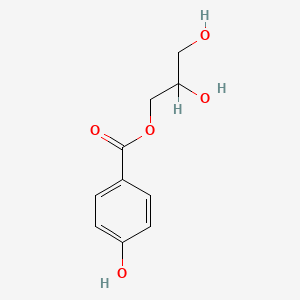
![(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1630809.png)
![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)
